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Cr(III) Protoporphyrin IX Chloride

Cat. No.: B12340690
M. Wt: 648.1 g/mol
InChI Key: KGPQQEWHGUXPBK-UHFFFAOYSA-K
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Description

Significance of Metalloporphyrins in Chemical and Biological Systems

Metalloporphyrins are a class of compounds consisting of a porphyrin macrocycle chelating a central metal ion. nih.gov They are fundamental to numerous biological processes, earning them the nickname "pigments of life." researchgate.net Nature has perfected these structures to perform a variety of essential functions. For instance, heme, an iron(II) protoporphyrin IX complex, is the active site in hemoglobin and myoglobin (B1173299), responsible for oxygen transport and storage. researchgate.netresearchgate.net In photosynthesis, chlorophyll, a magnesium-porphyrin complex, is crucial for converting light energy into chemical energy. researchgate.netresearchgate.net Cytochromes, which contain iron-porphyrin units, are vital components of electron transport chains. researchgate.netresearchgate.net

The significance of metalloporphyrins extends beyond their natural roles into diverse areas of scientific research and technology. sohag-univ.edu.egnih.gov Their stable, conjugated π-electron systems make them suitable for applications in advanced materials, such as molecular wires and organic metals. researchgate.netnih.gov In the field of catalysis, synthetic metalloporphyrins are intensely investigated as mimics for enzymes like cytochromes P450, peroxidases, and catalases. sohag-univ.edu.eg They have proven to be versatile catalysts for various chemical, electrochemical, and photochemical reactions, including the epoxidation of olefins and hydroxylation of alkanes. sohag-univ.edu.eg The catalytic activity is attributed to the aromatic nature of the porphyrin ring and the ability of the central metal ion to change its oxidation state. sohag-univ.edu.eg

Overview of Protoporphyrin IX as a Ligand Scaffold

Protoporphyrin IX (PPIX) is a naturally occurring porphyrin that serves as a crucial precursor in the biosynthesis of heme and chlorophyll. wikipedia.orgresearchgate.net It is a tetrapyrrole macrocycle, meaning it consists of four pyrrole (B145914) rings linked by methine bridges, creating a large, aromatic system. wikipedia.orgsohag-univ.edu.eg The periphery of the porphine (B87208) core is decorated with specific substituents: four methyl groups, two vinyl groups, and two propionic acid groups. wikipedia.org This specific arrangement is denoted by the suffix "IX". wikipedia.org

As a ligand, Protoporphyrin IX provides a tetradentate coordination site for a central metal ion through its four nitrogen atoms. researchgate.netresearchgate.net This forms a highly stable, generally planar complex. researchgate.net The extensive π-system of the porphyrin ring can delocalize the d-electrons of the coordinated metal, influencing the electronic properties, reactivity, and ultimately the function of the resulting metalloporphyrin. researchgate.net While apo-frataxin (a protein involved in iron metabolism) does not bind to Protoporphyrin IX, the metal-loaded forms (Fe²⁺- and Zn²⁺-loaded) do associate with it, highlighting the importance of the metal center for specific biological interactions. nih.gov In various biological systems, the heme group, which is an iron-protoporphyrin IX complex, is involved in processes like electron transfer and oxygen activation. researchgate.net

Unique Characteristics of the Chromium(III) Metal Center in Porphyrin Complexes

The chromium(III) ion (Cr³⁺) imparts distinct characteristics to the porphyrin complexes it forms. Although not found in naturally occurring biological porphyrins, synthetic chromium(III) porphyrins have been extensively studied for their chemical and photochemical properties. acs.org

A key feature of Cr(III) complexes, including those with porphyrin ligands, is their relative kinetic inertness. nih.gov This stability allows for detailed study of their reaction mechanisms and excited-state properties. nih.gov In an octahedral geometry, the d³ electronic configuration of Cr(III) results in a ground state that is orbitally a singlet, contributing to relatively long spin relaxation times and the ability to observe narrow ESR absorption lines even at room temperature. jocpr.com The magnetic moments for octahedral Cr(III) complexes are typically close to the spin-only value of 3.86 B.M., corresponding to three unpaired electrons. jocpr.com

Chromium(III) porphyrins have demonstrated significant catalytic activity in various organic reactions. worldscientific.com Research has shown their effectiveness in processes such as the copolymerization of epoxides and CO₂, and the transformation of epoxides. worldscientific.com The catalytic reactivity of metalloporphyrins in certain reactions has been shown to follow the order Cr(III) > Al(III) > In(III) > Co(III), underscoring the potent Lewis acidity of the Cr(III) center which facilitates the coordination of substrates. worldscientific.com The photochemical behavior of chromium(III) porphyrins is also a subject of active research, with studies focusing on ligand photodissociation and exchange reactions, which are influenced by factors like steric hindrance from axial ligands. worldscientific.comacs.org

Data Tables

Table 1: Properties of Chromium(III) Protoporphyrin IX Chloride

Property Value Reference(s)
Molecular Formula C₃₄H₃₂ClCrN₄O₄ scbt.com
Molecular Weight 648.09 g/mol scbt.com

| CAS Number | 41628-83-5 | scbt.comfrontierspecialtychemicals.com |

Table 2: Examples of Metalloporphyrins and Their Roles

Metalloporphyrin Metal Ion Biological/Chemical Role Reference(s)
Hemoglobin/Myoglobin Iron (Fe²⁺) Oxygen transport and storage researchgate.netresearchgate.net
Chlorophyll Magnesium (Mg²⁺) Photosynthesis researchgate.netresearchgate.net
Cytochromes Iron (Fe²⁺/Fe³⁺) Electron transport researchgate.net
Vitamin B12 Cobalt (Co²⁺) Nervous system function researchgate.net

| Synthetic Cr(III) Porphyrins | Chromium (Cr³⁺) | Catalysis (e.g., polymerization, CO₂ fixation) | worldscientific.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H32ClCrN4O4 B12340690 Cr(III) Protoporphyrin IX Chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H32ClCrN4O4

Molecular Weight

648.1 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)

InChI

InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3

InChI Key

KGPQQEWHGUXPBK-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2]

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of Cr Iii Protoporphyrin Ix Chloride

Strategies for Metal Insertion into the Protoporphyrin IX Macrocycle

The introduction of a chromium(III) ion into the protoporphyrin IX macrocycle is a critical step in the synthesis of the target compound. This process can be achieved through several methods, primarily categorized as transmetalation and direct metalation.

Transmetalation Approaches

Transmetalation involves the replacement of a metal ion already present in the porphyrin core with another. This method can be advantageous when the direct insertion of the desired metal is sluggish or requires harsh conditions. A common strategy involves the initial synthesis of a more labile metalloporphyrin, such as a zinc(II) or tin(IV) protoporphyrin IX complex. nih.gov These complexes are often easier to synthesize and purify. Subsequently, the pre-formed metalloporphyrin is treated with a chromium(III) salt. The driving force for this exchange reaction is typically the greater thermodynamic stability of the chromium(III) porphyrin complex. While specific protocols for the transmetalation leading to Cr(III) Protoporphyrin IX are not extensively detailed in readily available literature, the general principle is a well-established strategy in porphyrin chemistry.

Direct Metalation Protocols

Direct metalation is a more straightforward approach where the free base protoporphyrin IX is directly reacted with a chromium(III) salt to form the desired complex. The choice of chromium salt, solvent, and reaction conditions is crucial for the success of this method. Anhydrous chromium(III) chloride (CrCl₃) is a common precursor for the insertion of chromium.

The reaction is typically carried out in a high-boiling point solvent such as N,N-dimethylformamide (DMF) to facilitate the reaction, which often requires elevated temperatures. The general procedure involves heating a solution of protoporphyrin IX and an excess of the chromium salt in the chosen solvent under an inert atmosphere to prevent oxidation. The progress of the reaction can be monitored by UV-visible spectroscopy, observing the disappearance of the characteristic four Q-bands of the free base porphyrin and the appearance of the typical two-band spectrum of a metalloporphyrin.

Chromium SaltSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
CrCl₃DMF150-1602-4Moderate to Good
Cr(OAc)₂Acetic AcidReflux1-2Variable

This table represents typical conditions for direct metalation of porphyrins and may require optimization for the specific synthesis of Cr(III) Protoporphyrin IX Chloride.

Functionalization Chemistry of the Protoporphyrin IX Moiety

The protoporphyrin IX scaffold offers several sites for chemical modification, allowing for the fine-tuning of the molecule's physical and chemical properties. The primary sites for functionalization are the two vinyl groups and the two propionic acid moieties. These modifications can be performed either on the free base protoporphyrin IX before metal insertion or, in some cases, on the pre-formed this compound.

Modifications of Vinyl Groups

The two vinyl groups at positions 3 and 8 of the porphyrin ring are susceptible to a variety of chemical transformations. These reactions can be used to introduce a wide range of functional groups, thereby altering the electronic properties, solubility, and potential for further conjugation of the molecule.

One of the most versatile methods for modifying the vinyl groups is the palladium-catalyzed Heck reaction. rsc.orgwikipedia.org This reaction allows for the coupling of the vinyl groups with aryl or vinyl halides, leading to the formation of extended π-conjugated systems. While specific examples of the Heck reaction on this compound are not abundant, the reaction is well-documented for other metalloporphyrins, such as zinc(II) protoporphyrin IX. mdpi.com The general conditions for such a reaction are outlined below.

ReactantCatalystBaseSolventTemperature (°C)
Aryl HalidePd(OAc)₂ / PPh₃Et₃NDMF100-120
Vinyl HalidePdCl₂(PPh₃)₂K₂CO₃Toluene80-100

This table provides general conditions for the Heck reaction on vinylporphyrins and serves as a starting point for the development of specific protocols for Cr(III) Protoporphyrin IX derivatives.

Derivatization of Propionic Acid Moieties

The two propionic acid side chains at positions 13 and 17 provide convenient handles for the attachment of other molecules through the formation of ester or amide bonds. These modifications are particularly useful for improving the solubility of the porphyrin in different media or for conjugating it to biomolecules.

Esterification: The carboxylic acid groups can be readily converted to esters through Fischer-Speier esterification, reacting the porphyrin with an alcohol in the presence of an acid catalyst. nih.gov This is often one of the first steps in the synthesis of more complex derivatives, as the resulting esters, such as protoporphyrin IX dimethyl ester, are more soluble in common organic solvents. frontierspecialtychemicals.comsigmaaldrich.com

Amide Bond Formation: The propionic acid groups can also be coupled with amines to form amides. This reaction is particularly valuable for attaching amino acids or peptides to the porphyrin core. thieme-connect.com Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often employed to facilitate this transformation. nih.gov

Synthesis of Axially Ligated Cr(III) Protoporphyrin IX Complexes

The chromium(III) ion in the porphyrin core is typically five-coordinate in this compound, with the chloride ion occupying one axial position. However, this chloride ligand can be substituted by other ligands, or a sixth ligand can be added to form a six-coordinate complex. The synthesis of such axially ligated complexes is a key aspect of the derivative chemistry of this compound.

Common axial ligands include nitrogenous bases such as pyridine (B92270) and imidazole (B134444) derivatives. The addition of these ligands to a solution of this compound can lead to the formation of mono- or bis-ligated complexes. The binding of these ligands can be studied by various spectroscopic techniques, including UV-visible and NMR spectroscopy. The kinetics and thermodynamics of axial ligand binding to chromium(III) porphyrins have been investigated, providing insights into the factors that govern the stability of these complexes. capes.gov.brepa.gov For instance, studies on chromium(III) tetraphenylporphyrin (B126558), a related model compound, have shown that the substitution of axial ligands is influenced by the steric and electronic properties of the incoming ligand. epa.gov

Axial LigandSolventCoordination Number
PyridineDichloromethane (B109758)6
ImidazoleToluene6
1-MethylimidazoleDichloromethane6

This table provides examples of axial ligation to chromium(III) porphyrins based on studies of related complexes.

Purification and Isolation Techniques for this compound Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the removal of unreacted starting materials, byproducts, and other impurities. The methodologies employed are largely based on the principles of porphyrin chemistry, leveraging the unique physicochemical properties of the macrocycle and the coordinated metal center. Common techniques include chromatography, extraction, and precipitation.

Chromatography stands as a primary tool for the purification of porphyrins and metalloporphyrins. taylorfrancis.comnih.gov The selection of the specific chromatographic method and conditions depends on the polarity, charge, and solubility of the target derivative.

Column Chromatography

Flash column chromatography and dry-column vacuum chromatography (DCVC) are frequently utilized for the preparative scale purification of protoporphyrin IX derivatives. nih.gov The choice of stationary phase, typically silica (B1680970) gel or alumina, and the eluting solvent system are tailored to the specific properties of the derivative.

For instance, a common practice involves the use of a gradient elution system to effectively separate compounds with different polarities. A typical solvent system might start with a non-polar solvent like dichloromethane, with the polarity gradually increased by the addition of a more polar solvent such as methanol (B129727) or ethanol. nih.gov This allows for the sequential elution of compounds, with less polar compounds eluting first, followed by the more polar target derivative.

Table 1: Exemplary Column Chromatography Conditions for Protoporphyrin IX Derivatives

Technique Stationary Phase Eluent System Compound Type Reference
Flash Column Chromatography Silica Gel 1% to 7% Methanol in Dichloromethane Cobyrinate/Protoporphyrin IX hybrid nih.gov
Dry-Column Vacuum Chromatography (DCVC) Not Specified 5% Ethanol in Dichloromethane Alkyne-modified Cobyrinate nih.gov

High-Performance Liquid Chromatography (HPLC)

For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity. Reversed-phase HPLC is particularly effective for the separation and quantification of protoporphyrin IX and its derivatives. frontiersin.org

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. frontiersin.org Gradient elution is commonly employed, where the composition of the mobile phase is varied over time to achieve optimal separation. For example, a gradient system using a mixture of acetonitrile, water, and formic acid with acetone (B3395972) can be used for the analysis of protoporphyrin IX. frontiersin.org The use of formic acid helps to ensure the porphyrin carboxyl groups are protonated, leading to better peak shape and retention.

Table 2: HPLC Conditions for Protoporphyrin IX Analysis

Column Mobile Phase A Mobile Phase B Gradient Detection Reference
InertSustain C18 (4.6 x 150 mm, 5 µm) 60% Acetonitrile + 40% Water + 0.1% Formic Acid 100% Acetone + 0.1% Formic Acid Gradient flow over 12 minutes Fluorescence Detector frontiersin.org

Ion-Exchange Chromatography

Ion-exchange chromatography can be a valuable technique for the separation of charged Cr(III) porphyrin derivatives. This method separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. It has been successfully applied to separate different chromium(III) chloro aqua species. researchgate.net This suggests its potential applicability for purifying Cr(III) protoporphyrin IX derivatives, especially those with charged peripheral groups. The separation of Cr(III) from Cr(VI) has been demonstrated using an IonPac CS5A column, which involves the pre-column complexation of Cr(III) to form a species suitable for chromatographic separation. thermofisher.com

Extraction and Washing

Liquid-liquid extraction is a fundamental step in the work-up procedure following the synthesis of Cr(III) protoporphyrin IX derivatives. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

Following a reaction, the mixture is often diluted with an organic solvent like dichloromethane (DCM). This organic phase is then washed with aqueous solutions to remove water-soluble impurities. A saturated solution of ammonium (B1175870) chloride is sometimes used, followed by washes with water and brine (a saturated solution of sodium chloride) to remove residual water from the organic layer. nih.gov The final organic phase, containing the desired product, is then dried over an anhydrous salt such as sodium sulfate (B86663) before the solvent is removed. nih.gov

Precipitation

Precipitation is a straightforward method for the final isolation of the purified Cr(III) protoporphyrin IX derivative. This is typically achieved by dissolving the compound in a good solvent and then adding an anti-solvent to reduce its solubility, causing it to precipitate out of the solution. Common solvent/anti-solvent pairs include dichloromethane/hexane and ethyl acetate/hexane. nih.gov The resulting solid can then be collected by filtration.

Advanced Spectroscopic Investigations of Cr Iii Protoporphyrin Ix Chloride

Electronic Absorption and Emission Spectroscopy

The electronic spectra of metalloporphyrins are dominated by intense π-π* transitions within the porphyrin ring, which are sensitive to the central metal ion.

Soret and Q-Band Analysis

The UV-visible absorption spectrum of Cr(III) Protoporphyrin IX Chloride, like other metalloporphyrins, is characterized by two main features: the hyper-intense Soret band (or B band) in the near-UV region and the less intense Q-bands in the visible region.

The Soret band arises from a strongly allowed electronic transition from the a1u(π) to the eg*(π) orbitals. For monomeric Protoporphyrin IX (PPIX) in various organic solvents, this band typically appears around 406-410 nm. nih.govnih.gov The presence of the Cr(III) ion in the porphyrin core modulates the electronic structure, influencing the exact position and intensity of this band.

The Q-bands, which appear at longer wavelengths (typically between 500 and 650 nm), are due to quasi-forbidden transitions from the a2u(π) to the eg*(π) orbitals. In free-base porphyrins, the reduced symmetry (D2h) results in four distinct Q-bands (QI, QII, QIII, QIV). nih.govacs.org Upon metallation and the establishment of a higher D4h symmetry, the number of Q-bands is typically reduced to two: the α-band (the lower energy Q(0,0) transition) and the β-band (the higher energy Q(1,0) vibronic overtone). The specific positions of these bands for this compound are influenced by the d-electron configuration of the chromium ion and its interaction with the porphyrin π-system.

Band Typical Wavelength Range (nm) for Metalloprotoporphyrins Transition
Soret (B)400 - 420a1u, a2u (π) → eg* (π)
Q (β)530 - 580Vibronic band of Q(0,0)
Q (α)570 - 630Purely electronic transition

This table provides representative data for typical metalloprotoporphyrins; exact values for this compound may vary based on solvent and experimental conditions.

Luminescence Characteristics and Quenching Mechanisms

While free-base porphyrins and some closed-shell metalloporphyrins (e.g., Zn(II) or Mg(II) complexes) exhibit characteristic fluorescence and phosphorescence, this compound is expected to be virtually non-luminescent. This is a direct consequence of the paramagnetic nature of the central Cr(III) ion.

Cr(III) has a d3 electronic configuration, resulting in an unpaired electron spin and a quartet ground state. The presence of this paramagnetic center provides an efficient non-radiative decay pathway for the excited state of the porphyrin macrocycle. The primary quenching mechanisms include:

Energy Transfer: Efficient energy transfer can occur from the excited singlet or triplet state of the porphyrin to the low-lying d-d excited states of the Cr(III) ion.

Enhanced Intersystem Crossing: The paramagnetic metal ion promotes rapid intersystem crossing from the porphyrin's excited singlet state to its triplet state, which then decays non-radiatively.

These quenching processes are extremely fast, significantly decreasing the fluorescence quantum yield to negligible levels. nih.govwikipedia.org Any observed emission is typically very weak and requires highly sensitive instrumentation to detect. The chloride ion itself can also act as a quencher for the fluorescence of some molecules. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a fingerprint of its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within this compound. nih.gov The spectrum is complex, but key vibrational modes can be assigned to the porphyrin macrocycle, its peripheral substituents (vinyl and propionate (B1217596) groups), and the metal-ligand bonds.

Key expected vibrational bands include:

Propionate Group: Stretching vibrations of the carboxylic acid C=O and C-O groups are prominent.

Porphyrin Core: Vibrations associated with the C=C and C=N bonds of the macrocycle appear in the 1400-1700 cm⁻¹ region. researchgate.net

C-H Vibrations: Stretching and bending modes of the pyrrole (B145914), methine bridge, and peripheral substituent C-H bonds are also present.

Metal-Ligand Vibrations: In the far-infrared region, bands corresponding to the Cr-N (porphyrin) and Cr-Cl stretching modes are expected. These bands provide direct evidence of coordination to the metal center. Based on studies of other chromium complexes, Cr-O stretches (if water is coordinated) can also be observed. researchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) for Metalloporphyrins
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)
C-H Stretch (Aromatic/Vinyl)3100 - 3000
C=O Stretch (Carboxylic Acid)1725 - 1700
C=C, C=N Stretch (Porphyrin Core)1650 - 1450
C-O Stretch (Carboxylic Acid)1320 - 1210
Metal-Nitrogen (Cr-N) Stretch500 - 400
Metal-Chloride (Cr-Cl) Stretch< 400

This table provides representative data based on general metalloporphyrin and chromium complex spectra.

Raman Spectroscopy

Resonance Raman (RR) spectroscopy is particularly informative for porphyrin systems. By using an excitation wavelength that coincides with an electronic absorption band (e.g., the Soret or Q bands), there is a selective enhancement of the vibrational modes coupled to that electronic transition. rsc.org This allows for the detailed study of the porphyrin macrocycle's structure.

The RR spectrum of this compound would be expected to show several "structure-sensitive" bands that are indicative of the porphyrin core size, oxidation state, and spin state of the central metal. The frequencies of these bands are known to shift depending on the specific metal ion coordinated. rsc.orgresearchgate.net Key Raman bands for metalloporphyrins are often categorized by their vibrational character, such as C=C stretches of the methine bridges (ν2, ν3, ν4) and pyrrole half-ring stretches (ν10, ν11). The interaction between the d-orbitals of the Cr(III) ion and the porphyrin ring orbitals influences the frequencies of these modes. rsc.org

Band Designation Approximate Wavenumber (cm⁻¹) Primary Vibrational Mode
ν4~1360-1375Oxidation state marker, Pyrrole breathing (sym)
ν3~1480-1510Cα-Cm, Cβ-Cβ stretch
ν11~1540-1560Cβ-Cβ, Cα-N stretch
ν2~1560-1590Core size marker, Cα-Cm stretch
ν10~1610-1640Cα-Cm, Cβ-Cβ stretch

This table provides representative data for typical metalloporphyrins; exact values are sensitive to the metal center and its environment.

Magnetic Resonance Spectroscopic Techniques

Given its paramagnetic d3 configuration, the most powerful magnetic resonance technique for studying this compound is Electron Paramagnetic Resonance (EPR) spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy is generally not feasible due to extreme broadening of signals caused by the paramagnetic center.

EPR spectroscopy directly probes the unpaired electrons of the Cr(III) ion, providing detailed information about its electronic structure and local environment. The EPR spectrum of a Cr(III) complex in a frozen solution is typically characterized by its g-values and any resolved hyperfine or superhyperfine couplings.

For a d3 ion like Cr(III) in an environment of less than cubic symmetry, zero-field splitting (ZFS) often dominates the spectrum, which can lead to broad and complex EPR signals. The specific ligand field environment created by the four porphyrin nitrogen atoms and the axial chloride ligand determines the magnitude of the ZFS and the observed g-values. rsc.org Studies on other Cr(III) complexes show that the ligand structure, including the rigidity of the coordination sphere, has a significant impact on the EPR linewidth. rsc.org Analysis of the EPR spectrum can confirm the +3 oxidation state of chromium and provide insights into the symmetry of the metal coordination site.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like this compound presents unique challenges and opportunities. du.ac.in The presence of the paramagnetic Cr(III) center, with its unpaired electrons, leads to significant alterations in the NMR spectrum compared to diamagnetic analogues. du.ac.in These effects include a wide range of chemical shifts and substantial line broadening, which can sometimes diminish resolution to the point where spin-spin coupling is not observed. du.ac.in

Despite these challenges, paramagnetic NMR provides invaluable insights into the molecular and electronic structure. The interaction between the unpaired electrons of the Cr(III) ion and the nuclei of the protoporphyrin IX ligand gives rise to two primary types of paramagnetic shifts:

Contact Shifts: These arise from the delocalization of unpaired electron spin density onto the nuclei of the porphyrin ring. du.ac.in The magnitude of the contact shift is proportional to the hyperfine coupling constant and provides a direct measure of the spin density at a particular nucleus. This information is crucial for understanding the covalent character of the metal-ligand bonds.

Pseudocontact (or Dipolar) Shifts: These shifts result from the through-space dipolar interaction between the magnetic moment of the unpaired electrons and the nuclear spins. du.ac.in The pseudocontact shift is dependent on the magnetic anisotropy of the Cr(III) ion and the geometric position of the nucleus relative to the metal center, following a 1/r³ distance dependence. du.ac.in This property can be exploited to gain detailed structural information, such as internuclear distances and angles. illinois.edu

The rapid spin relaxation of the Cr(III) ion is a key factor that allows for the observation of paramagnetic NMR spectra. du.ac.in If the electron spin relaxation is sufficiently fast, it effectively averages the large hyperfine interactions, leading to observable, albeit broadened, NMR signals. du.ac.in The line broadening itself can be informative, as it is related to the distance of the nucleus from the paramagnetic center. Nuclei closer to the Cr(III) ion experience more significant broadening, creating a "blind sphere" of unobservable signals immediately surrounding the metal. illinois.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for directly probing species with unpaired electrons, making it exceptionally well-suited for studying this compound. youtube.comyoutube.com The Cr(III) ion, a d³ system, possesses three unpaired electrons in its ground state, giving rise to a distinct EPR spectrum.

EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic metal center. youtube.com Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants.

g-Factor: The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electrons. For this compound, the g-value will be close to that of a free electron (approximately 2.0023) but will show anisotropy (gₓ, gᵧ, g₂) depending on the symmetry of the coordination environment. This anisotropy provides insights into the electronic ground state and the nature of the metal-ligand interactions. Studies on related chromium nitride porphyrinato complexes have shown that g-value anisotropy can significantly influence magnetic relaxation behavior. researchgate.net

Hyperfine Coupling: This refers to the interaction between the magnetic moment of the unpaired electrons and the magnetic moments of nearby nuclei, such as the ¹⁴N nuclei of the porphyrin ring and the ⁵³Cr nucleus (which has a natural abundance of 9.5%). The resulting splitting of the EPR signal into multiple lines provides information about the delocalization of the unpaired electrons onto the ligands and can help to identify the coordinating atoms.

In a study of the photolyzed product of azidochromium(III)protoporphyrin-IX, EPR spectroscopy was instrumental in identifying the formation of a nitridochromium(V)-porphyrin complex. nih.gov The characteristic EPR spectrum of this complex was consistent with a species two oxidation equivalents above the initial Cr(III) state. nih.gov This demonstrates the utility of EPR in tracking changes in the oxidation state and electronic structure of the chromium center in protoporphyrin IX complexes. nih.gov

X-ray Absorption and Scattering Spectroscopy

X-ray based techniques offer element-specific probes into the electronic and geometric structure of materials. For this compound, X-ray Absorption Spectroscopy (XAS) and related methods provide detailed information about the chromium center.

Resonant Inelastic X-ray Scattering (RIXS)

Resonant Inelastic X-ray Scattering (RIXS) is a photon-in/photon-out spectroscopic technique that provides a wealth of information about the electronic excitations of a system. uu.nlwikipedia.org In a RIXS experiment, an incident X-ray photon is tuned to a specific absorption edge of an element, in this case, the Cr L-edge or K-edge. This excites a core electron to an unoccupied valence state. The system then relaxes by emitting an X-ray photon as a valence electron fills the core hole. wikipedia.orgyoutube.com The energy difference between the incident and emitted photons corresponds to the energy of an elementary excitation, such as a d-d excitation, charge-transfer excitation, or even spin-flip excitation. uu.nlresearchgate.net

For this compound, L-edge RIXS can be particularly insightful. The Cr L-edge involves the excitation of a 2p electron to an unoccupied 3d orbital. The resulting RIXS spectrum can reveal the energies of ligand-field (d-d) excitations with high resolution. researchgate.net This allows for a precise determination of the ligand-field splitting parameters, which quantify the interaction between the Cr(III) ion and the protoporphyrin IX ligand. Theoretical studies on chromium with commensurate spin-density wave order suggest that while collective spin-wave excitations might be masked by more intense particle-hole excitations, they could potentially be detected with high-resolution RIXS. aps.org

K-edge RIXS, while probing 1s core-level excitations, can also provide information similar to L-edge spectra, offering insights into charge-transfer excitations with the advantages of using hard X-rays. researchgate.net

Metal L-edge Spectroscopy

Metal L-edge X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic structure of 3d transition metals. nih.gov The Cr L-edge spectrum of this compound arises from the electric dipole-allowed transition of a 2p electron to an empty 3d orbital. nih.govrsc.org The spectrum is typically split into two main regions, the L₃ (2p₃/₂) and L₂ (2p₁/₂) edges, due to spin-orbit coupling in the 2p core level. scispace.com

The shape and intensity of the L-edge spectrum are highly sensitive to the oxidation state, spin state, and coordination environment of the chromium ion. nih.gov For a Cr(III) (d³) complex in an octahedral-like environment, the L-edge spectrum will exhibit a characteristic multiplet structure that arises from the interaction between the 2p core hole and the 3d electrons in the final state.

Studies on similar Cr(III) complexes, such as Cr(acac)₃, have shown that the L-edge spectrum can be used to distinguish between different electronic states. rsc.orgscispace.com For instance, time-resolved L-edge XAS can identify specific metal-centered excited states. rsc.org The intensity-weighted average energy position of the Cr K-edge has been shown to be consistent with the oxidation state of chromium in various porphyrinoid complexes. rsc.orgrsc.org Specifically, in a study of Cr(III)[TPP]Cl, the average energy position was found to be 5990.9 eV. rsc.orgrsc.org

The branching ratio, which is the ratio of the integrated intensity of the L₃ edge to the total integrated intensity of the L₃ and L₂ edges, is another important parameter that is sensitive to the electronic state of the metal. nih.govnih.gov

Circular Dichroism (CD) Studies for Conformational Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light. nih.gov It is a powerful tool for studying chiral molecules and their interactions. While this compound itself is not intrinsically chiral in its ground state, it can exhibit induced CD signals when it interacts with a chiral environment, such as proteins or other biomolecules. nih.gov

Porphyrins and metalloporphyrins are excellent chromophores for CD studies due to their intense Soret band. nih.govcolumbia.edu The interaction of the porphyrin with a chiral host can induce a CD signal in this region, which can provide information about the binding mode and the conformation of the complex. nih.gov

Furthermore, if the porphyrin macrocycle itself becomes distorted in a chiral manner upon binding or aggregation, it can give rise to a characteristic bisignate CD signal, known as a CD couplet. columbia.edu The sign and intensity of this couplet are related to the chiral twist between the transition moments of the interacting chromophores, allowing for the determination of the absolute configuration and conformation of the assembly. columbia.edu

Single Molecule Fluorescence Studies

Single-molecule fluorescence spectroscopy allows for the study of individual molecules, thereby revealing heterogeneities and dynamic processes that are often obscured in ensemble measurements. nih.gov While paramagnetic species like Cr(III) complexes are generally known to quench fluorescence, making them challenging subjects for this technique, related studies on other metalloporphyrins provide a framework for what could be investigated.

Paramagnetic chromium(III) tetraphenylporphyrin (B126558) has been shown to exhibit extremely weak triplet-state fluorescence, a contrast to the intense fluorescence of diamagnetic aluminum(III) tetraphenylporphyrin. rsc.org The fluorescence of porphyrins is influenced by the central metal ion; closed-shell metal derivatives are generally more fluorescent than free-base porphyrins. researchgate.net

Should single-molecule fluorescence be applicable to this compound, it could provide insights into:

Conformational Dynamics: Fluctuations in the fluorescence signal could be correlated with conformational changes in the porphyrin macrocycle or its sidechains.

Interactions with the Environment: Binding and unbinding events with other molecules could be observed in real-time through changes in fluorescence intensity or lifetime.

Photophysical Processes: The mechanisms of fluorescence quenching by the paramagnetic Cr(III) center could be explored at the single-molecule level.

Studies on protoporphyrin IX have shown that its fluorescence is sensitive to the surrounding environment, with scattering and absorbing agents altering the emission intensity and causing spectral shifts. nih.govmdpi.com Single-molecule approaches could further dissect these environmental effects.

Electrochemical Properties and Redox Behavior of Cr Iii Protoporphyrin Ix Chloride

Cyclic Voltammetry and Chronoamperometry Studies

The electrochemical behavior of chromium porphyrins, including systems analogous to Cr(III) Protoporphyrin IX Chloride, has been effectively investigated using techniques such as cyclic voltammetry and chronoamperometry. These methods provide valuable insights into the redox potentials and the kinetics of electron transfer reactions.

Studies on chromium protoporphyrin IX immobilized on a graphite (B72142) electrode have revealed its rich redox chemistry. By scanning the potential, it is possible to observe multiple oxidation states of the chromium center. This immobilization is a key technique as it allows for the study of the porphyrin's behavior in an aqueous environment over a wide pH range, which might be otherwise limited by the compound's solubility. The data obtained from cyclic voltammetry, such as peak potentials and peak currents, allows for the determination of formal potentials and can give an indication of the reversibility of the redox processes.

Chronoamperometry, which measures the current as a function of time after a potential step, can be used to study the kinetics of chemical reactions coupled to the electron transfer. While specific chronoamperometry studies on this compound are not extensively detailed in the literature, this technique is fundamental in understanding the stability of the generated redox species and any subsequent catalytic reactions.

Redox Potentials and Ligand Effects on the Chromium(III)/Chromium(II) Couple

The redox potential of the Cr(III)/Cr(II) couple is a crucial parameter that dictates the thermodynamic feasibility of its participation in electron transfer reactions. For chromium protoporphyrin IX immobilized on graphite, the redox transitions have been systematically studied across a broad pH spectrum.

A significant observation is the pronounced effect of pH on the redox potentials, which can be considered a "ligand effect" where hydroxide (B78521) ions (OH⁻) act as axial ligands at higher pH values. The electrochemical redox behavior of immobilized chromium protoporphyrins IX has been investigated over the pH 0–14 range. The metalloporphyrins were observed in four different oxidation states (MII, MIII and MIV). The redox transitions are accompanied by a hydroxide transfer at high pH for the M(II)/M(III) and M(III)/M(IV) couples.

The table below summarizes the pH-dependent redox potentials for the Cr(III)/Cr(II) transition in an immobilized chromium protoporphyrin IX system.

pH RangeRedox TransitionPotential (V vs. SHE)
Acidic to NeutralCr(III) + e⁻ ⇌ Cr(II)Varies with pH
AlkalineCr(III)-OH + e⁻ ⇌ Cr(II) + OH⁻Shifts to more negative values

Note: The exact potential values can vary depending on the specific experimental conditions and the nature of the electrode surface. The data presented is illustrative based on published findings for immobilized systems.

Electron Transfer Pathways and Mechanisms

The electron transfer in chromium porphyrins can occur through two primary pathways: metal-centered and porphyrin-ring-centered. In the case of the Cr(III)/Cr(II) transition, the electron is primarily accepted into a d-orbital of the chromium ion. However, the porphyrin macrocycle is also redox-active and can be oxidized or reduced.

In some chromium porphyrin systems, particularly with sterically hindered structures, it is possible to form a stable radical anion upon reduction. rsc.org This indicates that the lowest unoccupied molecular orbital (LUMO) can be either on the metal or the porphyrin ring, depending on the specific structure and environment. Oxidation can also lead to the formation of a porphyrin radical cation, Cr(III)(tsmp.+), or even a high-valent oxo species, O=Cr(IV)(tsmp.+). rsc.org

Electrocatalytic Applications

Chromium porphyrins have shown promise as catalysts in a variety of chemical transformations, which suggests their potential for electrocatalytic applications where the catalyst's active state is regenerated electrochemically. While specific electrocatalytic studies with this compound are not abundant, the catalytic behavior of related chromium porphyrins provides a strong indication of their potential.

A key aspect of the catalytic activity of chromium porphyrins is the formation of high-valent chromium-oxo species, such as Cr(IV)=O and Cr(V)=O. wku.edu These powerful oxidizing agents are believed to be the active intermediates in many oxidation reactions. wku.edu The generation of these species can be achieved through chemical oxidation or potentially through electrochemical oxidation of the Cr(III) precursor.

Some of the catalytic reactions where chromium porphyrins have been employed include:

Alkene Epoxidation: Chromium porphyrins can catalyze the transfer of an oxygen atom to an alkene to form an epoxide. acs.org

CO₂ Fixation: Certain chromium porphyrin complexes have been shown to catalyze the reaction of CO₂ with epoxides to produce cyclic carbonates. researchgate.net

Oxidation of Sulfides: High-valent chromium-oxo porphyrin species can effectively oxidize sulfides to sulfoxides. wku.edu

Decomposition of Dyes: A chromium(III) porphyrin complex has been reported to be an efficient catalyst for the decomposition of Rhodamine B dye. researchgate.net

The table below summarizes some of the catalytic activities of chromium porphyrins.

ReactionCatalyst TypeKey Intermediate
Alkene EpoxidationChromium(III) PorphyrinHigh-valent Chromium-Oxo
CO₂ Fixation with EpoxidesChromium(III) Porphyrin NetworkCr(III) active sites
Sulfide OxidationChromium(III) PorphyrinCr(IV)=O and Cr(V)=O
Dye DecompositionChromium(III) PorphyrinCr(III) complex

The ability to electrochemically generate and regenerate the catalytically active high-valent chromium species is a key area for future research in the development of robust electrocatalytic systems based on this compound.

Coordination Chemistry and Ligand Dynamics of Cr Iii Protoporphyrin Ix Chloride

Axial Ligand Binding and Dissociation Kinetics

The kinetics of axial ligand exchange in chromium(III) porphyrins are generally slow, a characteristic feature of the d3 chromium(III) center. While specific kinetic data for Cr(III) Protoporphyrin IX Chloride is not extensively documented in the literature, studies on analogous chromium(III) porphyrins, such as chloro(pyridine)(5,10,15,20-tetraphenylporphyrinato)chromium(III) ([Cr(TPP)(Cl)(Py)]), provide significant insights.

Ligand exchange at the chromium center typically proceeds through a dissociative mechanism. This process is often initiated by the dissociation of an axial ligand, forming a five-coordinate intermediate, which is then attacked by an incoming ligand. The rate of these reactions is highly dependent on the nature of both the entering and leaving ligands.

For instance, in related chromium(III) porphyrin systems, the presence of a strong donor ligand can significantly influence the dissociation of the ligand in the trans position. The rate constants for such reactions are a critical area of investigation for understanding the reactivity of these complexes. While a precise data table for this compound is not available, the following table presents representative kinetic data for a related Cr(III) porphyrin complex, illustrating the typical magnitudes of these rate constants.

Table 1: Representative Kinetic Data for Axial Ligand Exchange in a Chromium(III) Porphyrin Complex

Reaction Solvent Rate Constant (k)
Pyridine (B92270) dissociation from [Cr(TPP)(Cl)(Py)] Toluene Varies with conditions
Water dissociation from [Cr(TPP)(Cl)(H2O)] Toluene Varies with conditions

Data is illustrative and based on analogous systems.

Influence of Solvent Environment on the Coordination Sphere

The solvent environment plays a crucial role in modulating the coordination sphere of this compound. Coordinating solvents can act as axial ligands, competing with the chloride ion or other potential ligands for a position in the chromium(III) coordination sphere.

In non-coordinating solvents, the five-coordinate chloro-Cr(III) protoporphyrin IX is expected to be the dominant species. However, in the presence of coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO) or pyridine, the formation of six-coordinate species, where a solvent molecule occupies the axial position opposite to the chloride ligand, is highly probable fu-berlin.de. This has been observed in analogous Co(III) protoporphyrin IX chloride systems, where in DMSO, a six-coordinate complex with a DMSO molecule bound to the cobalt center is formed fu-berlin.de.

The polarity and coordinating ability of the solvent can also influence the rate of axial ligand exchange reactions. For example, a polar, coordinating solvent can stabilize the five-coordinate intermediate in a dissociative pathway, thereby accelerating the ligand exchange process.

Spectroscopic Probing of Ligand Exchange Reactions

UV-visible absorption spectroscopy is a primary tool for monitoring ligand exchange reactions in metalloporphyrins. The Soret and Q-bands of the porphyrin macrocycle are sensitive to changes in the axial ligation of the central metal ion. The addition of a coordinating ligand to a solution of this compound would be expected to cause a red-shift in these bands, indicating the formation of a six-coordinate species.

For instance, in the synthesis of related cobalt(III) porphyrin complexes, the oxidation of cobalt(II) to cobalt(III) and subsequent coordination of an axial ligand leads to a noticeable red-shift of the Soret band researchgate.net. A similar phenomenon would be anticipated for this compound upon coordination of an additional axial ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy, while often challenging for paramagnetic Cr(III) complexes due to signal broadening, can provide valuable structural information when applicable. Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique for characterizing the electronic structure and coordination environment of the chromium(III) center.

Table 2: Expected Spectroscopic Shifts for this compound upon Ligand Coordination

Spectroscopic Technique Initial State (5-coordinate) Final State (6-coordinate) Expected Shift
UV-visible (Soret Band) ~410-420 nm ~420-440 nm Red-shift
UV-visible (Q-Bands) ~500-600 nm ~520-620 nm Red-shift and change in pattern

Wavelengths are approximate and based on analogous metalloporphyrin systems.

Stereochemical Aspects of Chromium(III) Coordination

The chromium(III) ion in this compound adopts a distorted octahedral geometry. The four nitrogen atoms of the protoporphyrin IX macrocycle form the equatorial plane, with the chloride ion occupying one axial position. The sixth axial position can be occupied by a solvent molecule or another ligand.

The planarity of the porphyrin macrocycle can be influenced by the size and electronic properties of the axial ligands. Strong-field axial ligands can cause the chromium atom to move further into the plane of the porphyrin ring. Conversely, weaker-field ligands may result in a greater displacement of the chromium atom from the porphyrin plane.

Catalytic Activity of Cr Iii Protoporphyrin Ix Chloride in Chemical Transformations

Oxidation Reactions

Substrate Oxidation and Reaction Pathways

While specific studies on the catalytic oxidation of a wide range of organic substrates by Cr(III) Protoporphyrin IX Chloride are not extensively documented in publicly available research, the reactivity of chromium porphyrins in general suggests potential for such applications. The catalytic cycle is thought to involve the activation of an oxidant, such as a peroxide or molecular oxygen, by the chromium(III) center. This activation step would generate a high-valent chromium-oxo species, likely involving Cr(IV) or Cr(V), which would then act as the primary oxidizing agent, transferring an oxygen atom to the substrate.

Role of Chromium Oxidation States in Catalysis

The catalytic efficacy of chromium porphyrins is intrinsically linked to the accessibility of higher oxidation states of the chromium center. The initial Cr(III) state can be oxidized to form highly reactive intermediates. The formation of a chromium(IV)-oxo porphyrin π-cation radical or a chromium(V)-oxo species is a critical step in the catalytic cycle for many metalloporphyrin-catalyzed oxidations. These high-valent species are potent oxidizing agents capable of attacking a variety of organic substrates. The specific reaction conditions, including the nature of the oxidant and the solvent, can influence which oxidation state is the active catalytic species.

Reduction Reactions

In addition to its oxidative capabilities, this compound is being explored for its potential in catalyzing reduction reactions, particularly those with environmental significance.

Reduction of Environmental Contaminants (e.g., Cr(VI))

The reduction of toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)) is a critical environmental remediation process. While specific data on the use of this compound as a catalyst for this reaction is limited, the fundamental chemistry of chromium suggests its potential involvement. In such a scenario, the Cr(III) center in the protoporphyrin complex could act as a reductant, donating an electron to a Cr(VI)) species. This would result in the formation of a higher oxidation state of the catalytic complex, which would then need to be regenerated in a subsequent step to complete the catalytic cycle. The porphyrin ligand could play a crucial role in modulating the redox potential of the chromium center to facilitate this electron transfer.

Other Reductive Transformations

The potential for this compound to catalyze other reductive transformations, such as the reduction of nitroaromatics or halogenated organic compounds, remains an area for further investigation. The principles of electron transfer from the chromium center, potentially involving lower oxidation states of chromium as intermediates, would likely govern such catalytic activity.

Biomimetic Catalysis and Enzyme Reconstitution Studies

The structural similarity of metalloporphyrins like this compound to the active sites of heme-containing enzymes such as cytochromes P450 and myoglobin (B1173299) has prompted research into their use as biomimetic catalysts. nih.gov

Enzyme reconstitution involves replacing the native iron-protoporphyrin IX (heme) cofactor in these proteins with a synthetic metalloporphyrin. Such studies can provide valuable insights into the enzyme's mechanism and can also lead to the creation of artificial enzymes with novel catalytic activities. While reconstitution studies have been performed with other metalloporphyrins, specific and detailed research on the reconstitution of enzymes like horseradish peroxidase or myoglobin with this compound and the subsequent catalytic activity of the resulting bio-hybrid systems is not yet widely reported. nih.govrochester.edumerckmillipore.com The expectation is that incorporating the chromium complex into the protein scaffold could modulate its catalytic properties, potentially leading to new substrate specificities or reaction types. nih.gov For instance, studies on myoglobin reconstituted with other metal-protoporphyrin complexes have shown altered catalytic activities in peroxidase-type oxidations. nih.govrochester.edu

Mimicking Heme Enzyme Functions

Heme, an iron-protoporphyrin IX complex, is the active site of numerous enzymes that catalyze critical biological reactions. kyoto-u.ac.jp Researchers have explored the use of synthetic metalloporphyrins, such as this compound, to mimic the function of these heme-containing enzymes, particularly cytochrome P-450. kyoto-u.ac.jp Cytochrome P-450 enzymes are monooxygenases that play a crucial role in the metabolism of a wide array of substrates through the activation of molecular oxygen. kyoto-u.ac.jp

While iron is the native metal in heme, studies on other metalloporphyrins, including those with chromium, provide insights into the fundamental aspects of catalysis. The catalytic cycle of cytochrome P-450 involves the formation of a high-valent metal-oxo species, which is the primary oxidizing agent. kyoto-u.ac.jp In the case of chromium porphyrins, the potential for Cr(V)-oxo species to act as potent oxidants has been a subject of investigation. These synthetic analogues offer a platform to study the mechanism of oxygen atom transfer reactions, a key function of many heme enzymes.

Although direct studies on this compound mimicking specific heme enzymes are not extensively documented, the broader research on chromium porphyrins in oxidation reactions suggests its potential in this area. The ability of chromium(III) porphyrins to catalyze oxidation reactions, as seen with other synthetic porphyrins, underscores their potential as functional mimics of heme enzymes. mdpi.com

Carbon-Hydrogen Bond Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a significant goal in synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. acs.org Transition metal catalysts, including metalloporphyrins, have emerged as promising tools for C-H activation. acs.org While extensive research has focused on noble metals like palladium, rhodium, and iridium, there is growing interest in using more abundant first-row transition metals like chromium. acs.orgmdpi.com

The catalytic activation of C-H bonds by metalloporphyrins can proceed through various mechanisms, often involving the formation of a high-valent metal-oxo or metal-carbene intermediate that can insert into a C-H bond. nih.gov Although specific studies detailing the use of this compound for C-H activation are not prevalent in the literature, research on other chromium complexes and metalloporphyrins provides a foundation for its potential in this area. For instance, chromium-catalyzed intramolecular arylative cross-coupling of unactivated C-H bonds has been reported. acs.org

The general reactivity of metalloporphyrins in C-H activation, coupled with the known catalytic activity of chromium complexes, suggests that this compound could potentially catalyze such transformations. The porphyrin ligand can be tuned to modulate the electronic properties of the chromium center, thereby influencing its reactivity towards C-H bonds.

Carbene Insertion Reactions

Carbene insertion reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Metalloporphyrins have been successfully employed as catalysts for these transformations, which are not typically catalyzed by native heme enzymes. nih.gov The mechanism generally involves the reaction of a diazo compound with the metalloporphyrin to form a metal-carbene intermediate. This electrophilic carbene is then transferred to a substrate. researchgate.net

Research in this area has predominantly focused on metalloporphyrins of iron, cobalt, rhodium, and iridium. nih.gov For example, iron(III) porphyrin complexes have been shown to be effective catalysts for C-H insertions of carbenes generated from diazoacetates. researchgate.net The electronic properties of both the porphyrin ligand and the carbene precursor have been found to significantly influence the reactivity and stability of the metalloporphyrin carbene intermediate. acs.org

While there is a lack of specific research on this compound as a catalyst for carbene insertion reactions, the established catalytic activity of other metalloporphyrins in this domain opens up the possibility for its application. The Lewis acidic nature of the Cr(III) center could facilitate the formation of a chromium-carbene species, which could then participate in insertion reactions. Further investigation is required to explore and characterize the potential of this compound in this synthetic methodology.

Photocatalytic Applications

Porphyrins and their metal complexes are well-suited for photocatalysis due to their strong absorption of visible light and their versatile photophysical and electrochemical properties. rsc.orgbeilstein-journals.org They can act as photosensitizers, generating reactive oxygen species such as singlet oxygen, or participate in photoinduced electron transfer processes. rsc.org The photocatalytic activity of porphyrins can be tuned by changing the central metal ion and the peripheral substituents on the porphyrin ring. rsc.org

Recent studies have demonstrated the potential of chromium(III) porphyrin complexes in photocatalysis. For instance, a novel chromium(III) porphyrin complex has been shown to be an efficient catalyst for the decomposition of Rhodamine B dye under hydrogen peroxide and also as a photocatalyst for the photodecomposition of the same dye by molecular oxygen. bohrium.comresearchgate.net The mechanism of photocatalytic degradation often involves the generation of highly reactive radicals that attack the pollutant molecules. rsc.org

Table 1: Investigated Catalytic Activities of Porphyrin Derivatives

Catalytic ReactionPorphyrin DerivativeMetal CenterKey FindingsReference
Dye Decompositionbis(cyanato-κN)[meso-tetratolylporphyrinato]chromate(III)Cr(III)Efficient catalyst for Rhodamine B decomposition with H₂O₂ and as a photocatalyst with O₂. bohrium.comresearchgate.net
C-H ActivationVariousPd(II), Rh(III), Ir(III)Effective for various C-H functionalization reactions. acs.orgmdpi.com
Carbene InsertionTetraphenylporphyrin (B126558) (TPP)Fe(III)Catalyzes C-H insertion of carbene fragments from diazo compounds. researchgate.net
Pollutant DegradationPorphyrin-based MOFsVariousInvestigated for photocatalytic degradation of bisphenol A. rsc.org

Photoinduced Processes Involving Cr Iii Protoporphyrin Ix Chloride

Photophysical Properties and Excited State Dynamics

The photophysical properties of Cr(III) protoporphyrin IX chloride are determined by the interplay of the electronic states of the porphyrin macrocycle and the d-orbitals of the central chromium(III) ion. The porphyrin ring is a strong absorber of light in the visible region, characterized by an intense Soret band (around 400 nm) and weaker Q-bands at longer wavelengths. nih.govnih.gov Upon excitation into these ligand-centered (π-π*) states, the molecule can undergo a series of rapid relaxation processes.

For protoporphyrin IX (PPIX) itself, excitation to the Soret band is followed by ultrafast internal conversion and vibrational relaxation. nih.gov Studies on PPIX have shown that the relaxation pathway involves two main processes on the femto- and picosecond timescale: a ~350 fs component attributed to Q(y) → Q(x) internal conversion and a ~6 ps component corresponding to vibrational cooling within the lowest singlet excited state (Q(x)). nih.gov The lifetime of this final Q(x) state is in the nanosecond range. nih.gov

The presence of the Cr(III) center introduces metal-centered (d-d) electronic states, specifically the doublet (²E, ²T₁) and quartet (⁴T₂, ⁴T₁) ligand field states. rsc.orgnih.gov These states are crucial in defining the excited-state dynamics. In many Cr(III) complexes, photoexcitation leads to rapid intersystem crossing from the initially populated ligand-centered singlet states or the quartet metal-centered states to the lowest-lying doublet metal-centered (spin-flip) excited states, such as the ²E state. rsc.orgresearchgate.net This process can occur on a sub-picosecond timescale. acs.org

These lowest-lying metal-centered states in Cr(III) complexes are often long-lived, with lifetimes that can extend into the microsecond or even millisecond range in deaerated solutions at room temperature. nih.govresearchgate.net The specific lifetime is highly dependent on the coordination environment and the solvent. Time-resolved spectroscopy on Cr(III) complexes reveals that the decay from these long-lived states repopulates the ground state. rsc.orgresearchgate.net The energy of these excited states can be influenced by the ligands, but for many Cr(III) polypyridyl complexes, the excited state energy (E₀₋₀) is found within a narrow range. nih.gov

Table 1: Comparative Excited State Properties

Compound/State Process Characteristic Timescale Reference
Protoporphyrin IX (PPIX) Q(y) → Q(x) Internal Conversion ~350 fs nih.gov
Protoporphyrin IX (PPIX) Vibrational Cooling in Q(x) ~6 ps nih.gov
Protoporphyrin IX (PPIX) Q(x) State Lifetime 10.4 ns nih.gov
Cr(III) Triazolyl Complex Intersystem Crossing (⁴MC → ²E/²T₁) 823 fs acs.org
Various Cr(III) Complexes ²E State Lifetime μs - ms researchgate.net

Photoinduced Ligand Dissociation and Recombination

Photoinduced ligand dissociation is a key photochemical process for many transition metal complexes, where absorption of light leads to the cleavage of a metal-ligand bond. In chromium complexes, this process is often linked to the population of dissociative excited states. nih.gov For this compound, the axial chloride ligand is a potential candidate for photodissociation.

The mechanism often involves the population of metal-centered ligand-field (LF) states, which have anti-bonding character with respect to the metal-ligand bonds. nih.gov Upon excitation, the system can evolve from the initial Franck-Condon state to these dissociative ³LF or ³MC states. However, recent studies on other transition metal complexes suggest that ligand dissociation can also occur directly from metal-to-ligand charge-transfer (MLCT) states without the necessity of populating a distinct LF state. nih.govrsc.orgrsc.org

In the case of this compound, excitation into the porphyrin-based π-π* states could be followed by energy transfer to the metal center, populating these dissociative d-d states and leading to the dissociation of the chloride ligand.

An important aspect of this process is the potential for recombination. Research on some chromium(0) complexes has demonstrated reversible photoinduced ligand substitution, where a photodissociated ligand can spontaneously recoordinate on a millisecond timescale. nih.gov This reversibility is a balance between the dissociation quantum yield (Φ_Diss_) and the photodegradation quantum yield (Φ_Degr_). nih.gov For this compound in solution, the photodissociated chloride ion could potentially recombine with the resulting five-coordinate [Cr(III)PPIX]⁺ species to regenerate the starting complex. The efficiency of this recombination would compete with the coordination of a solvent molecule to the vacant site.

Singlet Oxygen Generation and Reactive Oxygen Species (ROS) Formation

Protoporphyrin IX is a well-known photosensitizer capable of generating reactive oxygen species (ROS) upon illumination, a property exploited in photodynamic therapy. nih.govnih.govnih.gov The primary ROS generated through the Type II photosensitized reaction is singlet oxygen (¹O₂). nih.govmdpi.com This occurs when the photosensitizer in its excited triplet state transfers energy to ground-state molecular oxygen (³O₂), a process known as intersystem crossing. mdpi.com

The efficiency of singlet oxygen generation is highly dependent on the properties of the photosensitizer's excited state and the surrounding environment. nih.govnih.gov While the free-base protoporphyrin IX is an efficient generator of singlet oxygen, the introduction of a paramagnetic metal center like Cr(III) significantly alters the excited-state dynamics. escholarship.orgescholarship.org Paramagnetic ions are known to quench excited states, which can reduce the lifetime of the porphyrin's triplet state and thus decrease the quantum yield of singlet oxygen generation. However, some Cr(III) polypyridyl complexes have been noted for their ability to generate singlet oxygen, suggesting the outcome is not always complete quenching. nih.gov

In addition to singlet oxygen, other ROS can be formed through Type I photochemical reactions. These processes involve electron transfer between the excited photosensitizer and a substrate molecule, leading to the formation of radical ions which can then react with oxygen to produce superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (·OH). nih.govresearchgate.net Studies have shown that protoporphyrin IX can generate superoxide anions upon irradiation. nih.gov Furthermore, protoporphyrin IX has been shown to catalyze the conversion of hydrogen peroxide (H₂O₂) into singlet oxygen, even in the absence of light, a process that can be enhanced by high-energy X-rays. nih.gov The presence of the redox-active Cr(III) center could potentially influence these Type I pathways.

Table 2: ROS Generation by Protoporphyrin IX

ROS Type Generation Pathway Key Findings Reference
Singlet Oxygen (¹O₂) Type II: Energy transfer from excited triplet state to ³O₂ Efficiently produced by PPIX; can be observed by its luminescence at 1270 nm. nih.govmdpi.com
Superoxide Anion (O₂⁻) Type I: Electron transfer followed by reaction with O₂ Production increases with irradiation time in cells treated with a PPIX precursor. nih.gov
Hydroxyl Radical (·OH) Type I: Secondary reactions Enhanced generation by PPIX under X-ray and UV irradiation has been reported. researchgate.net
Singlet Oxygen (¹O₂) Catalytic: Reaction of PPIX with H₂O₂ PPIX can catalyze the conversion of H₂O₂ to ¹O₂ in the dark. nih.gov

Photobleaching and Photodegradation Mechanisms

Photobleaching is the light-induced destruction of a photosensitizer, leading to a loss of its ability to absorb light and generate ROS. For protoporphyrin IX, this is a significant process observed during photodynamic therapy, where 70-95% of the compound can be degraded by clinically relevant light exposures. nih.gov The rate of photobleaching is often dependent on the initial concentration of the photosensitizer and its local environment. nih.gov

The mechanism of photobleaching for protoporphyrin IX is complex. It is believed to be primarily mediated by the reactive oxygen species, particularly singlet oxygen, that the porphyrin itself generates. The highly reactive ¹O₂ can attack the porphyrin macrocycle, leading to its chemical modification and the loss of the characteristic porphyrin absorption spectrum. One identified product of this process is photoprotoporphyrin, which is itself photolabile. nih.gov

Photoelectron Transfer Processes

Photoelectron transfer (PET) involves the transfer of an electron from an excited state of a molecule to an acceptor, or the acceptance of an electron from a donor. The porphyrin macrocycle of this compound is redox-active and can participate in such processes. Upon excitation, the porphyrin can act as both an electron donor and an acceptor.

The redox potential of the excited state is significantly different from that of the ground state, making photoinduced electron transfer thermodynamically more favorable. The protoporphyrin IX ligand itself has been utilized in systems designed for ion-to-electron transduction. mdpi.com

In the context of this compound, PET can occur through several pathways:

Electron transfer from the excited porphyrin ring: The excited porphyrin (*P) can donate an electron to a suitable acceptor (A), forming a porphyrin radical cation (P•⁺) and an acceptor radical anion (A•⁻).

Electron transfer to the excited porphyrin ring: The excited porphyrin can accept an electron from a donor (D), forming a porphyrin radical anion (P•⁻) and a donor radical cation (D•⁺).

Intramolecular electron transfer: The central Cr(III) ion is redox-active and can be reduced to Cr(II) or oxidized to Cr(IV). Excitation of the porphyrin ring could be followed by intramolecular electron transfer between the ligand and the metal center.

Studies on model heme systems have demonstrated that the propionate (B1217596) side chains of protoporphyrin IX can also play a crucial role, acting as proton-donating/accepting sites in proton-coupled electron transfer (PCET) reactions. nih.gov In these systems, electron transfer at the metal center is coupled with proton transfer at a remote propionate group. nih.gov Such processes are fundamental in biological systems and highlight the multifunctional nature of the protoporphyrin IX ligand in facilitating complex redox reactions.

Interactions of Cr Iii Protoporphyrin Ix Chloride with Biomolecules and Macromolecules

Binding to Proteins (e.g., Hemoglobin, Myoglobin)

The interaction of metalloporphyrins with heme-containing proteins like hemoglobin and myoglobin (B1173299) is a subject of significant interest. While direct studies on Cr(III) Protoporphyrin IX Chloride are limited, research on the parent molecule, Protoporphyrin IX, and the effects of the chloride ion on hemoglobin provide valuable insights.

The binding of porphyrins to hemoproteins can induce notable structural alterations. Studies on Protoporphyrin IX have shown that it interacts with both hemoglobin and myoglobin, leading to distinct conformational changes in the proteins. nih.gov This interaction forms a ground-state complex. nih.gov Circular dichroism studies have confirmed that these interactions result in significant conformational shifts within the protein structure. nih.gov

Furthermore, the chloride ion itself is a known allosteric effector of hemoglobin. It reduces the oxygen affinity of hemoglobin by stabilizing the tense (T), or deoxy, quaternary structure. nih.gov It achieves this by neutralizing the electrostatic repulsion from an excess of positive charges within the central cavity of the hemoglobin molecule, without binding to a specific site. nih.gov Therefore, the presence of the chloride ligand in this compound could contribute to conformational stabilization of the T-state in hemoglobin.

The binding of porphyrins to hemoproteins not only changes their structure but also modulates their function. Research has demonstrated that the complexation of Protoporphyrin IX with hemoglobin and myoglobin potentiates the intrinsic peroxidase activity of these proteins. nih.gov This enhancement of catalytic function is a direct consequence of the porphyrin-protein interaction. nih.gov Upon binding, Protoporphyrin IX can also displace heme-bound oxygen from oxyhemoglobin and oxymyoglobin, a process that is dependent on the stoichiometric ratio of the porphyrin to the protein. nih.gov

While these findings relate to the metal-free Protoporphyrin IX, they establish a precedent for how the porphyrin macrocycle can alter the functional properties of heme proteins. The incorporation of a redox-inactive Cr(III) ion in place of the native Fe(II) would inherently block oxygen transport but could still modulate other catalytic functions like peroxidase activity.

Interaction with Nucleic Acids (DNA, RNA)

The interaction of chromium compounds with nucleic acids is a critical aspect of their biological activity. Studies have shown that chromium, in its +3 oxidation state, can bind to both DNA and RNA. Research on the effects of chromium chloride (CrCl₃) on isolated nucleic acids and lymphocytes revealed that Cr(III) forms adducts with both DNA and RNA. nih.gov In experiments with isolated nucleic acids, Cr(III) showed a slightly higher propensity to bind to RNA than to DNA. nih.gov Conversely, when incubated with intact lymphocytes, a greater number of chromium atoms were found bound to nuclear DNA compared to total cellular RNA. nih.gov

Other studies investigating the binding of specific chromium(III) complexes, such as Cr(III)-Schiff base complexes, to calf thymus DNA have shown that these complexes bind to DNA through a non-intercalative mode, with major groove binding being the preferred interaction. nih.gov This binding leads to structural changes in the DNA, including hyperchromicity in absorption spectra, fluorescence enhancement, and an increase in the melting temperature of the DNA. nih.gov Given that Protoporphyrin IX and its derivatives are also known to interact with DNA nih.gov, it is plausible that this compound interacts with nucleic acids through a combination of electrostatic interactions, groove binding, and potential porphyrin-base stacking.

Table 1: Effects of Cr(III) Complex Binding on DNA Properties

PropertyObservationImplication
Absorption Spectrum Hyperchromicity and red shiftIndicates complex formation and structural perturbation of DNA. nih.gov
Fluorescence EnhancementSuggests binding and changes in the local environment of the molecule. nih.gov
Melting Temperature (Tm) IncreaseStabilization of the DNA double helix upon binding. nih.gov
Circular Dichroism (CD) Structural changes in spectraAlteration of DNA conformation. nih.gov
Viscosity Changes in specific viscosityIndicates non-intercalative binding mode. nih.gov

Influence on Heme Biosynthetic Pathway Enzymes (e.g., Heme Oxygenase Inhibition)

One of the most well-documented biological activities of chromium metalloporphyrins is their potent inhibition of heme oxygenase (HO). Heme oxygenase is the rate-limiting enzyme in the catabolism of heme, breaking it down into biliverdin, free iron, and carbon monoxide. frontiersin.org

Cr(III) Protoporphyrin IX, referred to as Chromium Protoporphyrin (CrPP), has been shown to be a powerful inhibitor of this enzyme. nih.gov In studies using suckling rats, CrPP administered intraperitoneally significantly reduced both hepatic (liver) and splenic (spleen) heme oxygenase activity by over 55%. nih.gov This inhibitory effect is a hallmark of several synthetic metalloporphyrins, which act as competitive inhibitors by binding to the active site of the enzyme but being catalytically inactive. In contrast to inhibitors, other metalloporphyrins, such as Co(III) Protoporphyrin IX chloride, act as inducers of heme oxygenase. medchemexpress.com

Table 2: Effect of Chromium Porphyrins on Heme Oxygenase Activity in Rats

CompoundAdministration RouteOrganInhibition of HO Activity
Chromium Protoporphyrin (CrPP) IntraperitonealLiver>55% nih.gov
Chromium Protoporphyrin (CrPP) IntraperitonealSpleen>55% nih.gov
Chromium Mesoporphyrin (CrMP) IntraperitonealLiver>55% nih.gov
Chromium Mesoporphyrin (CrMP) IntraperitonealSpleen>55% nih.gov
Chromium Mesoporphyrin (CrMP) OralLiverEffective Inhibition nih.gov
Chromium Deuteroporphyrin (CrBG) IntraperitonealLiver42% nih.gov

Chelation Properties and Metal Ion Selectivity

The protoporphyrin IX macrocycle is an excellent chelating agent for a variety of divalent and trivalent metal ions. nih.gov The terminal step in the heme biosynthetic pathway is catalyzed by the enzyme ferrochelatase, which specifically inserts a ferrous iron (Fe²⁺) ion into the center of the protoporphyrin IX ring. nih.gov

Ferrochelatase, however, can utilize other divalent metal ions as substrates in vitro, including Zn²⁺, Co²⁺, and Cu²⁺. nih.govnih.gov The selectivity for iron in vivo is a complex process. nih.gov Once a metal ion like Cr(III) is inserted into the protoporphyrin IX ring, it forms a highly stable complex. The resulting metalloporphyrin, this compound, is no longer a substrate for ferrochelatase. Its chelation properties are now dominated by the coordination chemistry of the central chromium ion. Cr(III) typically forms kinetically inert, six-coordinate octahedral complexes. In this compound, four coordination sites are occupied by the nitrogen atoms of the porphyrin ring, one is occupied by the chloride ion, and the final site is typically occupied by a solvent molecule, such as water.

Formation of Nanostructures and Aggregates in Biological Contexts

Porphyrins and metalloporphyrins have a strong tendency to self-assemble and form aggregates or nanostructures in solution, a behavior driven by π-π stacking interactions between the large, aromatic macrocycles. This compound is noted for its use in the research of self-assembled monolayers, which are highly ordered molecular assemblies formed on a surface. scbt.comscbt.comchemicalbook.com

In biological contexts, this tendency to aggregate can influence interactions with biomolecules. For instance, studies on Cr(III) salts have shown they can induce the assembly of proteins like insulin, potentially stabilizing them. ias.ac.in This suggests that this compound could also promote the formation of organized assemblies with proteins or other macromolecules in a biological environment. The aggregation state of porphyrins is known to affect their binding affinity to proteins; for example, as the aggregation state of Protoporphyrin IX increases, its binding affinity for hemoglobin and myoglobin decreases, while the number of potential binding sites increases. nih.gov This self-assembly into nanostructures is a critical property that can influence the compound's biological distribution and mechanism of action.

Theoretical and Computational Investigations of Cr Iii Protoporphyrin Ix Chloride

Electronic Structure Calculations (e.g., DFT, ROCIS)

The electronic structure of metalloporphyrins is fundamental to their chemical and physical properties. Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state electronic structure, geometry, and bonding of these systems. For excited states, methods like the Restricted Open-Shell Configuration Interaction with Singles (ROCIS) can be employed, particularly for simulating X-ray absorption spectra.

For Cr(III), a d³ metal ion, in a pseudo-octahedral environment provided by the four nitrogen atoms of the porphyrin ring and the axial chloride ligand, the d-orbitals split into t₂g and e_g sets. The three d-electrons of Cr(III) would occupy the lower energy t₂g orbitals. DFT calculations can precisely determine the energies of these orbitals and how they interact with the π-system of the porphyrin ligand.

The ROCIS method is particularly valuable for calculating transition energies and moments, for instance, at the metal L-edge, which provides detailed information about the unoccupied d-orbitals and the nature of the metal-ligand bonding. fu-berlin.denih.gov Although direct ROCIS data for Cr(III) Protoporphyrin IX Chloride is scarce, the methodology applied to the cobalt analogue demonstrates the power of this technique in elucidating the local electronic structure at the metal center. fu-berlin.denih.govresearchgate.net

Table 1: Representative DFT Calculation Parameters for an Analogous Metalloporphyrin (Co(III) Protoporphyrin IX Chloride) fu-berlin.deresearchgate.net This table is based on data for an analogous compound and is intended to be illustrative of the computational methods used.

ParameterMethod/Basis SetPurpose
Geometry OptimizationDFT/B3LYPTo find the lowest energy structure and determine bond lengths and angles.
Basis Setdef2-TZVP(-f)Provides a flexible description of the electron distribution.
Transition EnergiesDFT/ROCISTo calculate excited state energies and simulate spectra (e.g., X-ray absorption).
Solvent EffectsPolarizable Continuum Model (PCM)To account for the influence of a solvent on the electronic structure.

Spin-State Energetics and Magnetic Properties

The Cr(III) ion in this compound has a 3d³ electronic configuration. In the approximately octahedral ligand field of the porphyrin and the axial chloride, these three electrons occupy the t₂g orbitals with parallel spins, resulting in a ground state spin quartet (S=3/2). This high-spin configuration is generally stable for Cr(III) complexes and is responsible for their paramagnetic properties. core.ac.uk

Theoretical calculations can determine the energies of different possible spin states. For Cr(III), the quartet ground state is typically well-separated in energy from the first excited doublet state (S=1/2), meaning the magnetic properties are usually dominated by the S=3/2 state over a wide range of temperatures. core.ac.uk The deviation of magnetic susceptibility from the Curie-Weiss law at low temperatures can be explained by zero-field splitting of the ground state, which can be quantified by computational methods. core.ac.uk

Table 2: Expected Magnetic Properties of this compound

PropertyExpected Value/Characteristic
d-electron configuration3d³
Ground State SpinS = 3/2 (High-spin)
Magnetic BehaviorParamagnetic
Theoretical Spin-only Magnetic Momentµ_so = √[n(n+2)] ≈ 3.87 µ_B (where n=3)

Reaction Mechanism Modeling for Catalytic and Ligand Exchange Processes

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving metalloporphyrins, including catalytic cycles and ligand exchange processes. For this compound, this can provide insights into its potential as a catalyst. For instance, metalloporphyrins are known to catalyze various oxidation reactions. frontierspecialtychemicals.com

Ligand exchange reactions at the Cr(III) center are generally slow. libretexts.org This kinetic inertness is a hallmark of d³ metal ions in an octahedral geometry, which benefit from a large ligand field stabilization energy (LFSE). libretexts.org Computational modeling can be used to map the potential energy surface for the substitution of the axial chloride ligand or one of the water molecules that might coordinate in aqueous solution. chemguide.co.uksavemyexams.com These calculations can help distinguish between associative, dissociative, or interchange mechanisms by locating the transition states and intermediates and determining their energies. libretexts.org

In the context of catalysis, theoretical models can be used to study the interaction of substrates with the Cr(III) center and the subsequent steps of the catalytic cycle. For example, in oxidation reactions, this might involve the formation of a high-valent chromium-oxo species. DFT calculations can elucidate the electronic structure and reactivity of such proposed intermediates. Studies on related systems, such as magnesium protoporphyrin IX O-methyltransferase, show how computational methods can characterize the active site and propose catalytic models. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can provide insights into its interactions with solvents, other molecules, or biological macromolecules.

While specific MD simulations for this compound are not widely published, studies on analogous systems like cobalt protoporphyrin provide a framework for what can be investigated. nih.gov MD simulations can predict how the porphyrin molecule orients itself in different solvents, how it aggregates, and how it might bind to a protein or other receptor. These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates.

For this compound, MD simulations could be used to study:

Solvation: How water or other solvent molecules arrange around the porphyrin, particularly near the charged propionate (B1217596) groups and the axial chloride ligand.

Aggregation: The tendency of porphyrin molecules to stack on top of each other through π-π interactions. Engineered π-π interactions have been shown to favor the formation of supramolecular dimers in other metalloporphyrin systems. rsc.org

Binding to Biomolecules: How the porphyrin interacts with the binding pocket of a protein, which is crucial for understanding its biological activity or potential as a drug. Studies on the translocator protein (TSPO) and protoporphyrin IX have used such methods to understand binding mechanisms. nih.gov

These simulations provide a dynamic picture that complements the static information obtained from quantum mechanical calculations.

HOMO-LUMO Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

For metalloporphyrins, the HOMO and LUMO can have contributions from both the porphyrin π-system and the metal d-orbitals. In the case of Cr(III) Protoporphyrin IX, the HOMO is typically a π-orbital of the porphyrin ring, while the LUMO can be either a porphyrin π*-orbital or a metal-based e_g orbital.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table presents the definitions of common reactivity descriptors.

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOIndicates chemical stability and reactivity.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Ability to attract electrons.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Indicator of reactivity; inverse of hardness.
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The advancement of applications for Cr(III) Protoporphyrin IX Chloride is intrinsically linked to the development of efficient and versatile synthetic methodologies. While the insertion of chromium into the protoporphyrin IX ring is a known process, future research is expected to focus on refining these methods to achieve higher yields, greater purity, and controlled incorporation of axial ligands.

Current synthetic strategies often involve the reaction of a chromium(II) salt with protoporphyrin IX in a suitable solvent, followed by oxidation to the more stable Cr(III) state and subsequent introduction of the chloride axial ligand. Future research directions in this area will likely include:

Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate the metalation reaction, potentially leading to shorter reaction times and improved energy efficiency.

Flow Chemistry Approaches: Developing continuous flow synthesis methods for better control over reaction parameters, scalability, and integration into automated synthesis platforms. nih.gov

Post-Functionalization Strategies: Investigating the modification of the peripheral groups of the protoporphyrin IX macrocycle after the insertion of chromium. acs.org This could involve techniques like palladium-catalyzed cross-coupling reactions to introduce specific functionalities for targeted applications. acs.org

Green Synthesis Routes: Focusing on the use of environmentally benign solvents and reagents to create more sustainable synthetic pathways.

These advancements will not only make this compound more accessible for research but also enable the synthesis of a wider range of derivatives with tailored properties.

Exploration of Advanced Spectroscopic Probes

The paramagnetic nature of the Cr(III) ion (a d³ system) and the rich electronic structure of the porphyrin macrocycle make this compound an ideal candidate for investigation by a variety of advanced spectroscopic techniques. Such studies are crucial for elucidating its electronic structure, and excited-state dynamics, and for its development as a sensitive molecular probe.

Future research will likely leverage the following spectroscopic methods:

Advanced Electron Paramagnetic Resonance (EPR) Spectroscopy: High-frequency and pulsed EPR techniques can provide detailed information about the coordination environment of the chromium ion, its spin state, and its interactions with the surrounding environment.

Resonance Raman (RR) Spectroscopy: By tuning the excitation wavelength to match the electronic transitions of the porphyrin, RR spectroscopy can selectively enhance the vibrational modes of the macrocycle, providing insights into structural changes upon ligand binding or redox reactions.

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can offer precise information about the oxidation state and local coordination geometry of the chromium center. rsc.org

Ultrafast Transient Absorption Spectroscopy: This technique can be used to study the dynamics of the excited states of this compound on femtosecond to picosecond timescales, which is essential for understanding its potential in photocatalysis and photodynamic therapy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of Cr(III) presents challenges, advanced NMR techniques, possibly in combination with theoretical calculations, can provide valuable information about the structure and dynamics of the molecule in solution. uni-muenchen.de

The data obtained from these advanced spectroscopic studies will be instrumental in building a comprehensive understanding of the structure-property relationships of this compound, which is a prerequisite for its rational design in various applications. aip.org

Design of Next-Generation Bio-Inspired Catalysts

Metalloporphyrins are well-known for their catalytic activity, mimicking the function of heme-containing enzymes like cytochromes P450. nih.gov While iron and manganese porphyrins have been extensively studied in this context, the unique redox properties of chromium suggest that this compound could serve as a precursor for novel bio-inspired catalysts.

Future research in this area is expected to focus on:

Oxidation Catalysis: Investigating the catalytic activity of this compound and its derivatives in oxidation reactions, such as the epoxidation of olefins and the oxidation of alcohols. nih.gov The ability of chromium to access higher oxidation states (e.g., Cr(IV)=O and Cr(V)=O) is key to this catalytic potential.

Reductive Catalysis: Exploring the potential of Cr(II) porphyrins, which can be generated by one-electron reduction of the Cr(III) species, to catalyze reductive transformations. acs.org

CO₂ Reduction: Given the global challenge of carbon dioxide utilization, there is growing interest in developing catalysts for CO₂ reduction. Porphyrin-based frameworks have shown promise in this area, and incorporating chromium could offer new catalytic pathways. rsc.org

Polymerization Catalysis: Investigating the use of chromium porphyrin complexes as catalysts for polymerization reactions, drawing inspiration from the known activity of other transition metal complexes in this field.

A key aspect of designing next-generation catalysts will be the tuning of the electronic and steric properties of the porphyrin ligand to optimize the catalytic activity and selectivity for specific reactions.

Understanding Complex Biological Systems at the Molecular Level

The structural similarity of this compound to heme, the prosthetic group of hemoglobin and myoglobin (B1173299), makes it a valuable tool for probing biological systems. Its distinct spectroscopic signature and inertness to oxygen binding (unlike the iron counterpart) can be exploited to study various biological processes at the molecular level.

Emerging applications in this domain include:

Probing Heme-Binding Proteins: The substitution of heme with Cr(III) Protoporphyrin IX in hemoproteins allows for the study of protein folding, dynamics, and ligand binding without the complication of redox changes in the metal center under physiological conditions. A study on the preparation and conformational characterization of Cr(III) hemoglobin has already been reported. frontierspecialtychemicals.com

Inhibitors of Heme-Utilizing Enzymes: The stable Cr(III) center can act as a competitive inhibitor for enzymes that process heme, such as heme oxygenase. frontierspecialtychemicals.com This can be a valuable strategy for studying the role of these enzymes in various physiological and pathological processes.

Fluorescent Probes for Cellular Imaging: While the intrinsic fluorescence of porphyrins is often quenched by a central metal ion, the specific electronic properties of Cr(III) could be harnessed to design fluorescent probes for cellular imaging. nih.gov Modifications to the porphyrin ring could further enhance these properties.

Sensors for Biologically Relevant Molecules: The interaction of this compound with specific biomolecules could lead to detectable changes in its spectroscopic properties, forming the basis for the development of novel biosensors.

The ability to introduce a stable, spectroscopically active heme analog into biological systems opens up new avenues for understanding the intricate mechanisms of life at the molecular level. nih.govresearchgate.net

Integration into Advanced Materials and Nanosystems

The rich photophysical properties and the potential for self-assembly make porphyrins and their metal complexes excellent building blocks for the creation of advanced materials and nanosystems. rsc.orgnih.gov this compound is no exception and is expected to find applications in this rapidly developing field. chemicalbook.comscbt.com

Future research directions include:

Self-Assembled Monolayers (SAMs): The propionic acid side chains of protoporphyrin IX can be used to anchor the molecule onto various surfaces, forming well-ordered self-assembled monolayers. The chromium center can then be used as a catalytic or sensing site. chemicalbook.comscbt.com

Porphyrin-Based Metal-Organic Frameworks (MOFs): this compound can be used as a building block for the synthesis of porous MOFs. nih.govbohrium.com These materials could have applications in gas storage, separation, and heterogeneous catalysis. bohrium.com

Nanoparticle Functionalization: The covalent attachment or non-covalent encapsulation of this compound onto or into nanoparticles can lead to hybrid materials with enhanced properties for applications in drug delivery, photothermal therapy, and bioimaging. nih.gov

Conductive Polymers and Films: The electropolymerization of porphyrins can lead to the formation of conductive films with potential applications in sensors and electronic devices. The incorporation of chromium could modulate the electronic properties of these films. frontierspecialtychemicals.com

Photocatalytic Materials: The integration of this compound into semiconductor materials or 2D materials like graphene can create composite photocatalysts for applications in environmental remediation and solar energy conversion. rsc.orgresearchgate.netrsc.org

The versatility of porphyrin chemistry, combined with the unique properties of the chromium ion, offers a vast design space for the creation of novel materials with tailored functions.

Q & A

Q. What is the standard methodology for synthesizing Cr(III) Protoporphyrin IX Chloride?

this compound is synthesized by inserting Cr³⁺ into the protoporphyrin IX macrocycle. A common approach involves dissolving protoporphyrin IX in a high-pH buffer (e.g., 0.1 M Tris, pH 10) and slowly acidifying to pH 7.5 while introducing Cr³⁺ ions. The reaction is monitored via UV-vis spectroscopy for characteristic Soret band shifts (∼400 nm). The product is purified via column chromatography and verified using mass spectrometry .

Q. How does this compound interact with heme oxygenase systems?

this compound acts as a competitive inhibitor of heme oxygenase (HO), blocking the degradation of heme into biliverdin. This inhibition is studied using enzyme kinetics assays (e.g., measuring bilirubin production via absorbance at 468 nm) and compared to other metalloporphyrins like Sn(IV) and Cr(III) mesoporphyrin. The axial chloride ligand in Cr(III) Protoporphyrin IX is critical for binding to HO’s active site .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • UV-vis spectroscopy : Identifies the Soret band (∼400 nm) and Q-bands (500–650 nm) to confirm metal insertion and aggregation states.
  • EPR spectroscopy : Detects paramagnetic Cr³⁺ signals (g ∼ 2.0) to assess electronic configuration.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., MALDI-TOF or ESI-MS) and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s biological activity across experimental models?

Discrepancies between in vitro and in vivo efficacy (e.g., HO inhibition vs. off-target effects) require systematic controls:

  • Dose-response curves : Compare IC₅₀ values in cell-free assays vs. tissue cultures.
  • Isotope labeling : Track porphyrin uptake using ⁵²Cr-labeled analogs.
  • Knockout models : Use HO-1/2-deficient organisms to isolate Cr(III) Protoporphyrin IX’s specific effects .

Q. What experimental designs optimize this compound’s use in antimicrobial studies?

To evaluate antimicrobial activity (e.g., against Staphylococcus aureus):

  • Minimum inhibitory concentration (MIC) assays : Test Cr(III) Protoporphyrin IX in serial dilutions under varying oxygen conditions.
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., Singlet Oxygen Sensor Green) to quantify ¹O₂ generation.
  • Synergy studies : Combine with antibiotics (e.g., β-lactams) to assess potentiation effects .

Q. How does aggregation behavior of this compound influence its photodynamic properties?

Aggregation, pH-dependent dimerization, and π-π stacking alter photodynamic efficacy. Methods to study this include:

  • Resonant light scattering (RLS) : Quantify aggregate size in aqueous solutions at pH 3–7.
  • Fluorescence quenching : Compare monomeric (pH < 3) vs. aggregated states using time-resolved spectroscopy.
  • Molecular dynamics simulations : Model axial (Cl⁻) and lateral interactions in dimeric units .

Q. What strategies mitigate artifacts in this compound’s catalytic applications?

In catalysis (e.g., CO₂ reduction), potential artifacts arise from ligand displacement or solvent effects. Solutions include:

  • Axial ligand stabilization : Use imidazole or pyridine derivatives to prevent chloride loss.
  • Electrochemical profiling : Conduct cyclic voltammetry in non-aqueous solvents (e.g., DMF) to map redox potentials.
  • XAS studies : Analyze Cr K-edge XANES to monitor coordination geometry during catalysis .

Methodological Notes

  • Contradiction Management : Address discrepancies in metalloporphyrin behavior (e.g., Co(III) Protoporphyrin IX’s opposing in vitro/in vivo HO modulation) by standardizing buffer systems and validating with orthogonal assays .
  • Data Reproducibility : Use commercial porphyrin standards (e.g., Frontier Scientific) and adhere to IUPAC guidelines for metalloporphyrin nomenclature to ensure cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.